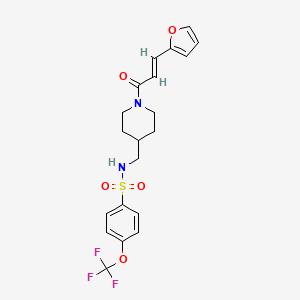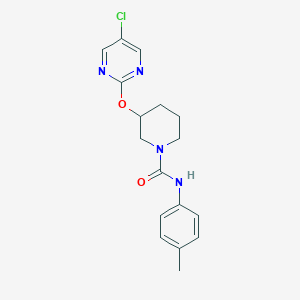
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one: is a heterocyclic compound that features a quinazolinone core structure with a fluorine atom at the 8th position, a pyridine ring at the 3rd position, and a sulfanylidene group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Incorporation of the Sulfanylidene Group: The sulfanylidene group can be introduced through thiolation reactions using thiolating agents like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazolinone and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydride, potassium tert-butoxide) are frequently employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones, reduced pyridine derivatives.
Substitution: Halogenated quinazolinones, aminated or thiolated derivatives.
Scientific Research Applications
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The sulfanylidene group can participate in redox reactions, modulating the activity of target proteins. The pyridine ring contributes to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
8-Fluoroquinazolin-4-one: Lacks the pyridine and sulfanylidene groups, resulting in different chemical properties and biological activities.
3-Pyridin-3-ylquinazolin-4-one: Lacks the fluorine and sulfanylidene groups, affecting its binding affinity and selectivity.
2-Sulfanylidenequinazolin-4-one: Lacks the fluorine and pyridine groups, leading to variations in its chemical reactivity and biological applications.
Uniqueness
8-Fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one is unique due to the combination of its fluorine, pyridine, and sulfanylidene groups. This combination imparts distinct chemical properties, such as enhanced binding affinity, selectivity, and stability, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2320725-54-8 |
|---|---|
Molecular Formula |
C13H8FN3OS |
Molecular Weight |
273.29 |
IUPAC Name |
8-fluoro-3-pyridin-3-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H8FN3OS/c14-10-5-1-4-9-11(10)16-13(19)17(12(9)18)8-3-2-6-15-7-8/h1-7H,(H,16,19) |
InChI Key |
BKVGUZOZQONENT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)C3=CN=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2416823.png)


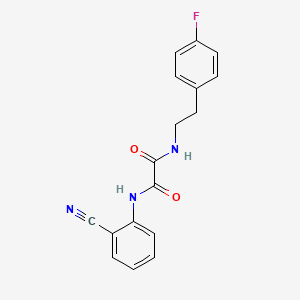
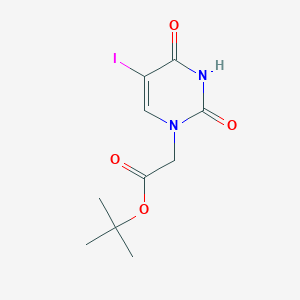
![1-(4-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2416832.png)
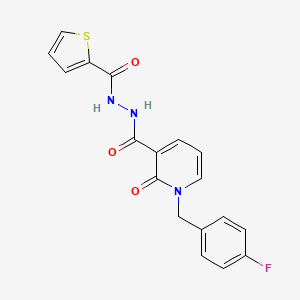
![3-(4-fluorophenyl)-2-((2-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2416835.png)

![N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2416838.png)

